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molecular formula C10H9NO B8505233 5-Ethynyl-5-methyl-2-oxocyclohex-3-enecarbonitrile

5-Ethynyl-5-methyl-2-oxocyclohex-3-enecarbonitrile

Cat. No. B8505233
M. Wt: 159.18 g/mol
InChI Key: BYXNBMGWIKFPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000188B2

Procedure details

To a solution of 9 (75 mg, 0.32 mmol) in dry ether (7.4 mL) was added a solution of sodium methoxide (565 mg) in dry methanol (6 mL). The mixture was stirred at room temperature for 1 h. The mixture was diluted with methylene chloride/ether (1:2, 40 mL). The mixture was washed with 5% aqueous HCl solution (10 mL ×2). The acidic washings were extracted with methylene chloride/ether (1:2, 10 mL ×1). The original organic solution and the extract were combined. The combined solution was washed with water (15 mL ×2) and brine (15 mL ×1), dried over MgSO4, and filtered. The filtrate was evaporated in vacuo to give MCE-4 as a crystalline solid (51 mg, quantitative yield). This material was used without further purification for the next step.
Name
9
Quantity
75 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
565 mg
Type
reactant
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
methylene chloride ether
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:11]#[C:12][Si](C)(C)C)[CH2:10][C:6]2[CH:7]=[N:8][O:9][C:5]=2[CH:4]=[CH:3]1.C[O-].[Na+]>CCOCC.CO.C(Cl)Cl.CCOCC>[C:11]([C:2]1([CH3:1])[CH2:10][CH:6]([C:7]#[N:8])[C:5](=[O:9])[CH:4]=[CH:3]1)#[CH:12] |f:1.2,5.6|

Inputs

Step One
Name
9
Quantity
75 mg
Type
reactant
Smiles
CC1(C=CC2=C(C=NO2)C1)C#C[Si](C)(C)C
Name
sodium methoxide
Quantity
565 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
7.4 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
methylene chloride ether
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with 5% aqueous HCl solution (10 mL ×2)
EXTRACTION
Type
EXTRACTION
Details
The acidic washings were extracted with methylene chloride/ether (1:2, 10 mL ×1)
WASH
Type
WASH
Details
The combined solution was washed with water (15 mL ×2) and brine (15 mL ×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1(C=CC(C(C1)C#N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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